2'-Hydroxygenistein

Description

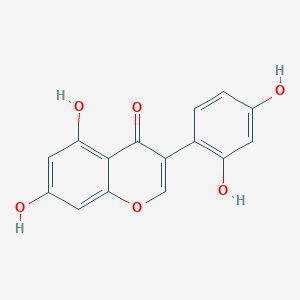

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSOWCUOWLMMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151145 | |

| Record name | 2'-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1156-78-1 | |

| Record name | 2′-Hydroxygenistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxygenistein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-HYDROXYGENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 273 °C | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-Hydroxygenistein: A Technical Guide for Advanced Research and Development

Introduction: Beyond Genistein – The Significance of the 2'-Hydroxyl Group

Within the vast landscape of naturally occurring isoflavones, genistein has long been a focal point of scientific inquiry, lauded for its diverse biological activities. However, subtle modifications to its chemical architecture can profoundly alter its therapeutic potential. This guide focuses on 2'-Hydroxygenistein (2',4',5,7-tetrahydroxyisoflavone), a hydroxylated derivative of genistein. The introduction of a hydroxyl group at the 2' position of the B-ring is not a trivial alteration; it significantly enhances the molecule's antioxidant, anti-inflammatory, and antiproliferative properties compared to its parent compound.[1][2]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its enhanced bioactivity and offers detailed, field-proven protocols for its synthesis, characterization, and evaluation. Every protocol is designed as a self-validating system, ensuring reliability and reproducibility in your laboratory settings.

Section 1: Physicochemical and Spectroscopic Characterization

Accurate identification and characterization are the cornerstones of reproducible scientific research. This compound is a yellow, crystalline solid powder, sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3][4]

Core Chemical Identity

A summary of the fundamental properties of this compound is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem[3] |

| Synonyms | 2',4',5,7-Tetrahydroxyisoflavone, GSSOWCUOWLMMRJ-UHFFFAOYSA-N | PubChem[3] |

| CAS Number | 1156-78-1 | PubChem[3] |

| Molecular Formula | C₁₅H₁₀O₆ | PubChem[3] |

| Molecular Weight | 286.24 g/mol | PubChem[3] |

| Appearance | Yellow powder/solid | ChemBK[4] |

| Melting Point | 270 - 273 °C | PubChem[3] |

| Solubility | Insoluble in water; Soluble in Methanol, DMSO | ChemBK[4] |

Spectroscopic Profile for Structural Verification

The following spectroscopic data are critical for the unambiguous identification of this compound. The provided NMR data is based on the characterization of 2',5,7,4'-tetrahydroxyisoflavone, which, based on its reported molecular mass of 286, is consistent with this compound.[5]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity & Coupling (J) |

| C-2 | 143.3 | --- | --- |

| C-3 | 129.7 | --- | --- |

| C-4 | 183.2 | --- | --- |

| C-5 | 161.5 | --- | --- |

| C-6 | 99.5 | 6.22 | d, J=2.1 Hz |

| C-7 | 164.1 | --- | --- |

| C-8 | 94.1 | 6.51 | d, J=2.1 Hz |

| C-9 | 156.2 | --- | --- |

| C-10 | 102.0 | --- | --- |

| C-1' | 124.4 | --- | --- |

| C-2' | 122.0 | 7.13 | dd, J=8.95, 5.1 Hz |

| C-3' | 116.7 | 6.86 | dd, J=8.95, 5.1 Hz |

| C-4' | 168.1 | --- | --- |

| C-5' | 116.7 | 6.86 | dd, J=8.95, 2.1 Hz |

| C-6' | 122.0 | 7.13 | dd, J=8.95, 2.1 Hz |

| Source: Adapted from Rahman MS, et al., 2015.[5] Note: The original publication refers to the compound as 2,5,7,4'-tetrahydroxyisoflavone, which is presumed to be a typographical error for 2',4',5,7-tetrahydroxyisoflavone based on the reported molecular mass. |

1.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which is crucial for identification in complex mixtures. The fragmentation of isoflavones is often characterized by a retro-Diels-Alder (RDA) reaction.

-

Molecular Ion Peak: [M]+ at m/z 286 (100% relative intensity).[5]

-

Key Fragment Ions:

1.2.3 UV-Visible Spectroscopy

The UV-Vis spectrum in methanol typically shows two major absorption bands, which are characteristic of the isoflavone chromophore system. The spectrum provided by Rahman et al. (2015) for their isolated compound shows a prominent peak consistent with the isoflavone skeleton.[5] For comparison, genistein exhibits a characteristic maximum absorption (λmax) at approximately 259-260 nm.[6]

Section 2: Production and Synthesis Workflow

While this compound can be isolated from natural sources like Crotalaria lachnophora, yields are often low.[3] For research and development purposes, a reliable and scalable production method is essential. Bioconversion of genistein offers a highly efficient and specific route.

Biocatalytic Synthesis from Genistein

The most effective method for producing this compound is through the enzymatic hydroxylation of genistein. This is achieved using a recombinant yeast strain (e.g., Saccharomyces cerevisiae) engineered to express an isoflavone 2'-hydroxylase, such as CYP81E1 from Glycyrrhiza echinata.[2] This biocatalytic approach is superior to chemical synthesis due to its high specificity, avoiding the need for complex protection and deprotection steps.

Caption: Workflow for Biocatalytic Production of this compound.

Detailed Protocol: Yeast-Mediated Bioconversion

This protocol is adapted from methodologies proven to be effective for the biotransformation of isoflavones.[2]

-

Inoculum Preparation:

-

Aseptically inoculate a single colony of the recombinant S. cerevisiae expressing CYP81E1 into 5 mL of appropriate selective media (e.g., SD-Ura).

-

Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the culture is turbid.

-

-

Main Culture and Induction:

-

Use the starter culture to inoculate a larger volume of expression medium (e.g., YPG medium).

-

Grow the culture at 30°C with vigorous shaking until it reaches an optical density (OD₆₀₀) of 1.5-2.0.

-

-

Bioconversion Reaction:

-

Prepare a stock solution of genistein in DMSO.

-

Add the genistein stock solution to the yeast culture to a final concentration of 100-200 µM. The final DMSO concentration should be kept below 1% to avoid toxicity.

-

Continue the incubation at 30°C for another 24-48 hours. Monitor the conversion periodically by taking small aliquots and analyzing via HPLC.

-

-

Extraction and Purification:

-

Centrifuge the culture to separate the yeast cells from the medium.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product using silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield pure this compound.

-

Section 3: Biological Activity and Mechanistic Insights

The therapeutic potential of this compound stems from its enhanced ability to modulate key cellular processes, including oxidative stress, inflammation, and cancer cell proliferation.

Superior Antioxidant Capacity

The addition of the 2'-hydroxyl group creates a catechol-like structure on the B-ring, which is a well-established pharmacophore for potent radical scavenging. This structural feature allows for more efficient donation of a hydrogen atom to stabilize free radicals. Consequently, this compound exhibits significantly higher antioxidant activity than genistein in standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays.[1][2]

Potent Antiproliferative and Pro-Apoptotic Effects

This compound has demonstrated superior antiproliferative effects in human breast cancer cells (MCF-7) compared to genistein.[1][2] While the precise IC₅₀ values can vary between studies and cell lines, the trend of enhanced cytotoxicity is consistent.

The anticancer effects of isoflavones like genistein are known to be mediated through the modulation of critical cell signaling pathways that control cell survival, proliferation, and apoptosis. It is highly probable that this compound acts on similar targets. Key pathways include the PI3K/Akt/mTOR and MAPK/ERK cascades, which are often dysregulated in cancer.

Caption: Postulated Anticancer Signaling Pathways Modulated by this compound.

This diagram illustrates how this compound likely exerts its anticancer effects by inhibiting key pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, which in turn suppresses cell proliferation and promotes apoptosis. This mechanism is extrapolated from extensive studies on its parent compound, genistein.[7][8]

Section 4: Standardized Bioactivity Assay Protocols

To ensure the generation of reliable and comparable data, the following detailed protocols for key bioactivity assays are provided.

Protocol: DPPH Radical Scavenging Assay

This protocol measures the capacity of this compound to scavenge the stable DPPH free radical.[5][9]

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare stock solutions of reference antioxidants (e.g., Ascorbic Acid, Trolox) in the same manner.

-

-

Assay Procedure (96-well plate format):

-

Create a serial dilution of the this compound stock solution and reference standards in methanol.

-

In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

For the control (blank), add 100 µL of methanol instead of the sample.

-

Gently shake the plate and incubate for 30 minutes at room temperature in the dark.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis.

-

Protocol: MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of this compound on the metabolic activity of MCF-7 breast cancer cells, which is an indicator of cell viability and proliferation.[3][10]

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Assay and Measurement:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express the results as a percentage of the vehicle control viability.

-

Plot the percentage of cell viability against the concentration and calculate the IC₅₀ value.

-

Conclusion and Future Directions

This compound represents a significant advancement over genistein, demonstrating how targeted hydroxylation can amplify therapeutic bioactivities. Its enhanced antioxidant and antiproliferative properties make it a compelling candidate for further investigation in oncology and inflammatory disease research. The methodologies and data presented in this guide provide a robust framework for researchers to explore its full potential. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and elucidation of its precise interactions with cellular signaling targets to pave the way for its potential clinical application.

References

- Choi, J., Kim, D., Lee, J., Lee, C. H., & Kim, B. G. (2009). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. Journal of Microbiology and Biotechnology, 19(11), 1326-1332. [Link]

- PubMed. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemBK. (2024). HYDROXYGENISTEIN, 2'-. [Link]

- Rahman, M. S., et al. (2015). Studies on the isolation of 2, 5, 7, 4/- tetrahydroxy isoflavone from the leaves of Cassia alata. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(2), 64-70. [Link]

- Kim, H., et al. (2021). Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. Cancers, 13(8), 1765. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Diagram with the main molecular targets and signaling pathways of genistein as a potential anticancer agent. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2'-Hydroxygenistein: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 2'-Hydroxygenistein, an isoflavone of growing interest in the scientific community. We will delve into its chemical identity, natural origins, and biological activities, with a focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this promising molecule.

Chemical Identity and Nomenclature

This compound is a naturally occurring isoflavone, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone.[1][2][3] It is structurally related to the well-studied isoflavone, genistein, with the key distinction of an additional hydroxyl group at the 2' position of the B-ring.[1] This seemingly minor structural modification has significant implications for its biological activity.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one .[1]

Synonyms and Identifiers:

For clarity and comprehensive database searching, a list of common synonyms and chemical identifiers is provided in the table below.

| Identifier Type | Identifier |

| Common Name | This compound |

| Synonyms | 2',4',5,7-Tetrahydroxyisoflavone[1][4][5][6] |

| 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[4] | |

| 5,7,2',4'-Tetrahydroxyisoflavone[4] | |

| CAS Number | 1156-78-1[1][4][6] |

| Molecular Formula | C₁₅H₁₀O₆[4][6] |

| Molecular Weight | 286.24 g/mol [1] |

Physicochemical Properties

This compound is typically a yellow or orange crystalline powder.[4] It exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but is insoluble in water.[4]

| Property | Value |

| Appearance | Yellow or orange crystalline powder[4] |

| Melting Point | 270 - 273 °C[1] |

| Solubility | Soluble in methanol and DMSO, insoluble in water[4] |

Natural Occurrence and Biosynthesis

This compound is found in a variety of plants, though often in low concentrations. It has been detected in foods such as winter squash, nectarines, hazelnuts, rambutans, and quinoa.[2] Its presence has also been noted in fermented soybean products.[7]

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The immediate precursor to this compound is genistein. The introduction of the hydroxyl group at the 2' position is catalyzed by the enzyme isoflavone 2'-hydroxylase , a cytochrome P450-dependent monooxygenase.[1][4] This enzymatic conversion can also be achieved through microbial fermentation, where microorganisms present in the fermentation process express the necessary hydroxylating enzymes.[7]

Caption: Proposed antioxidant mechanism of this compound.

Antiproliferative and Anti-Cancer Activity

This compound has demonstrated greater antiproliferative effects in cancer cell lines, such as MCF-7 human breast cancer cells, when compared to genistein. [1][4]This suggests that the 2'-hydroxylation enhances its cytotoxic potential against malignant cells. The precise molecular mechanisms are an active area of research, but it is likely that this compound shares and enhances some of the anti-cancer pathways of genistein. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Akt signaling pathways . [8]

Caption: Overview of the antiproliferative effects of this compound.

Experimental Protocols

Extraction and Purification

From Fermented Soy Products:

-

Extraction: Lyophilized and powdered fermented soy material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature with agitation. [9]2. Solvent Partitioning: The crude extract is then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

-

Chromatographic Purification: The organic phase is concentrated and subjected to column chromatography on silica gel. A gradient elution with a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is employed to separate the isoflavone fraction.

-

Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Bioconversion from Genistein:

-

Microorganism Culture: A microorganism known to express isoflavone 2'-hydroxylase (e.g., engineered Saccharomyces cerevisiae or Streptomyces) is cultured in a suitable growth medium. [1][9]2. Substrate Addition: Genistein, dissolved in a minimal amount of a suitable solvent like DMSO, is added to the culture.

-

Incubation: The culture is incubated under optimal conditions (temperature, pH, aeration) to allow for the bioconversion of genistein to this compound.

-

Extraction and Purification: Following incubation, the product is extracted from the culture medium and purified using the chromatographic methods described above.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 260 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC conditions are similar to those for HPLC.

-

Mass spectrometry is performed using an electrospray ionization (ESI) source in either positive or negative ion mode to confirm the molecular weight and fragmentation pattern of this compound. [1] Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. [1]The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or methanol-d₄.

Quantitative Pharmacological Data

While several studies have qualitatively demonstrated the enhanced biological activities of this compound compared to genistein, there is a notable scarcity of published quantitative data, such as IC₅₀ values. The available literature indicates "higher" antioxidant activity and "greater" antiproliferative effects, but specific numerical values are not consistently reported. [1][4]For comparative purposes, genistein typically exhibits IC₅₀ values in the low micromolar range for its antiproliferative effects on various cancer cell lines. It is anticipated that the IC₅₀ values for this compound would be lower, indicating greater potency. Further quantitative studies are imperative to fully characterize the pharmacological profile of this compound.

Future Perspectives and Conclusion

This compound is a promising isoflavone with demonstrably enhanced antioxidant and antiproliferative properties compared to its well-researched precursor, genistein. The additional hydroxyl group at the 2' position appears to be a critical determinant of its heightened bioactivity. While the foundational knowledge of its chemistry and biological effects is established, further research is warranted in several key areas:

-

Elucidation of specific molecular targets and signaling pathways.

-

Comprehensive quantitative pharmacological profiling, including the determination of IC₅₀ values across a range of biological assays.

-

In vivo studies to assess its bioavailability, pharmacokinetics, and efficacy in animal models of disease.

-

Development of efficient and scalable methods for its synthesis or biotechnological production.

References

- Kim, E. J., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(10), 1216-1222. [Link]

- ChemBK. This compound. (2024-04-10). [Link]

- ChemBK. HYDROXYGENISTEIN, 2'-(P)(CALL). (2024-04-10). [Link]

- PubChem. This compound. [Link]

- FooDB. Showing Compound this compound (FDB012251). (2010-04-08). [Link]

- HMDB. Showing metabocard for this compound (HMDB0034014). (2012-09-11). [Link]

- Shao, J., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 8-Hydroxygenistein.

- Park, S. Y., et al. (2013). Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells. Molecular Nutrition & Food Research, 57(2), 249-259. [Link]

- Esaki, H., et al. (1999). Formation Mechanism for Potent Antioxidative o-Dihydroxyisoflavones in Soybeans Fermented with Aspergillus saitoi. Bioscience, Biotechnology, and Biochemistry, 63(5), 851-858. [Link]

- Chen, K. I., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. Journal of Agricultural and Food Chemistry, 62(15), 3343-3350. [Link]

- Li, H. Q., et al. (2012). The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone. Mini-Reviews in Medicinal Chemistry, 12(4), 350-362. [Link]

- Wang, S., et al. (2022). Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells. Antioxidants, 11(11), 2187. [Link]

- Pandey, P., & Rizvi, S. I. (2010). Design and Optimization of a Novel Method for Extraction of Genistein. Indian Journal of Pharmaceutical Sciences, 72(5), 633-637. [Link]

Sources

- 1. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. funcmetabol.com [funcmetabol.com]

- 5. researchgate.net [researchgate.net]

- 6. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Characterization of 2'-Hydroxygenistein

Abstract

2'-Hydroxygenistein (2',4',5,7-tetrahydroxyisoflavone) is a naturally occurring isoflavonoid, a class of phytoestrogens known for their potential health benefits. As a hydroxylated derivative of genistein, it has garnered significant interest for its enhanced biological activities, including superior antioxidant and antiproliferative properties compared to its precursor[1][2]. However, its relatively rare occurrence in nature presents a challenge for researchers and drug development professionals. This guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and modern analytical techniques for its characterization. It is intended to serve as a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Significance of 2'-Hydroxylation

Isoflavonoids are a subclass of flavonoids produced almost exclusively by members of the legume (Fabaceae) family. They play crucial roles in plant physiology, including acting as defense compounds (phytoalexins) and signaling molecules for nitrogen-fixing bacteria[3][4]. In human health, isoflavones like genistein are studied for their potential in preventing chronic diseases.

The introduction of a hydroxyl group at the 2'-position of the genistein B-ring to form this compound (2'-HG) is a critical structural modification. This change has been shown to significantly enhance its bioactivity. For instance, 2'-HG exhibits greater antioxidant activity and more potent antiproliferative effects against certain cancer cell lines than genistein[1][2]. This makes 2'-HG a compelling molecule for further investigation in pharmaceutical and nutraceutical applications.

Biosynthetic Context

In legumes, isoflavone biosynthesis begins with the flavanone naringenin. The key step is an aryl migration reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, to produce the intermediate 2-hydroxyisoflavanone, which is then dehydrated to form genistein[3][5]. The subsequent 2'-hydroxylation of genistein is catalyzed by another specific cytochrome P450 enzyme, isoflavone 2'-hydroxylase (such as CYP81E1), a step that does not occur in all genistein-producing plants, accounting for the relative rarity of 2'-HG[1].

Caption: Simplified biosynthetic pathway from naringenin to this compound.

Natural Occurrence and Alternative Sources

While the parent compound genistein is abundant in soybeans, this compound is found in a more select group of plants and can also be generated through microbial fermentation or bioconversion.

Plant Sources

The isolation of this compound has been reported from a limited number of plant species, primarily within the Fabaceae family. The concentration in these sources can vary based on factors like plant age, environmental stress, and genetics.

| Plant Species | Family | Part(s) Used | Reference |

| Crotalaria pallida | Fabaceae | Not specified | [6] |

| Crotalaria assamica | Fabaceae | Not specified | [6] |

| Crotalaria lachnophora | Fabaceae | Not specified | [7] |

| Eriosema laurentii | Fabaceae | Aerial parts | [8] |

| White Lupin (Lupinus albus) | Fabaceae | Leaves (especially after fungal infection) | [9] |

| Ficus nervosa | Moraceae | Not specified | [7] |

Fermentation and Bioconversion

Given its sparse distribution in plants, microbial processes offer a scalable alternative for producing this compound.

-

Fermented Foods: Some ortho-hydroxylated isoflavones, including isomers of hydroxygenistein, have been isolated from fermented soybean foods[10][11]. During fermentation, microorganisms possessing specific hydroxylase enzymes can convert the abundant genistein present in soy into its hydroxylated derivatives.

-

Engineered Bioconversion: A highly effective strategy involves the use of genetically engineered microorganisms. Yeast (Saccharomyces cerevisiae) heterologously expressing the isoflavone 2'-hydroxylase (CYP81E1) gene from licorice (Glycyrrhiza echinata) can efficiently convert exogenously supplied genistein into this compound[1][2]. This method provides a controlled and potentially high-yield production system, moving from a low initial conversion rate to up to 14% under optimized conditions[1].

Isolation and Purification: A Technical Workflow

The isolation of this compound from natural sources is a multi-step process requiring careful selection of extraction and chromatographic techniques to separate it from a complex matrix of other phytochemicals.

Caption: General workflow for the isolation and purification of this compound.

Protocol: Extraction from Plant Material

This protocol is a generalized procedure based on standard phytochemical methods for isoflavonoids[8][12].

Rationale: The polyhydroxylated nature of this compound makes it soluble in polar organic solvents. Methanol is highly effective at penetrating plant tissues and solubilizing a broad range of phenolic compounds. Using a high concentration (e.g., 95%) balances polarity for effective extraction while minimizing water content, which can sometimes interfere with subsequent steps.

Methodology:

-

Preparation: Air-dry the plant material (e.g., aerial parts of Eriosema laurentii) at room temperature to a constant weight. Pulverize the dried material into a fine powder to maximize the surface area for solvent contact.

-

Maceration: Submerge the powdered plant material in 95% methanol (e.g., a 1:10 solid-to-solvent ratio, w/v).

-

Extraction: Agitate the mixture at room temperature for 48 hours. The long duration ensures exhaustive extraction. For efficiency, this process can be repeated 2-3 times with fresh solvent.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the methanol extract.

-

Concentration: Concentrate the combined filtrates in vacuo using a rotary evaporator at a temperature below 45°C. This gentle condition prevents the thermal degradation of thermolabile compounds, yielding a crude methanolic extract.

Protocol: Multi-Step Chromatographic Purification

Rationale: The crude extract contains a multitude of compounds with varying polarities. A multi-step chromatographic approach is essential to achieve high purity. This workflow systematically reduces complexity, starting with broad separation by polarity (silica gel) and finishing with high-resolution separation (preparative HPLC).

Methodology:

-

Liquid-Liquid Partitioning (Optional but Recommended):

-

Purpose: To perform a preliminary, coarse separation.

-

Procedure: Dissolve the crude extract in a water/methanol mixture and partition it against a series of immiscible solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. 2'-HG, being moderately polar, is expected to concentrate in the ethyl acetate fraction.

-

-

Silica Gel Column Chromatography:

-

Purpose: To separate compounds based on their polarity. More polar compounds interact more strongly with the silica and elute later.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system. Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol (e.g., from 100:0 to 90:10 CHCl₃:MeOH).

-

Execution: Apply the ethyl acetate fraction to the top of the column. Elute with the gradient mobile phase, collecting fractions (e.g., 20 mL each). Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Purpose: To achieve final purification to >99% purity.

-

Stationary Phase: A reversed-phase C18 column. This is the standard for isoflavone separation, retaining compounds based on hydrophobicity[13].

-

Mobile Phase: An isocratic or gradient system of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

-

Execution: Pool the silica gel fractions enriched with 2'-HG, concentrate them, and dissolve in the mobile phase. Inject onto the Prep-HPLC system and collect the peak corresponding to this compound, guided by a UV detector (isoflavones typically absorb around 260 nm)[13].

-

Structural Elucidation and Analytical Characterization

Once isolated, the identity and purity of the compound must be rigorously confirmed using modern analytical techniques.

UPLC-MS/MS Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the premier technique for the sensitive and specific detection and quantification of isoflavones in complex mixtures[14][15][16].

-

Chromatography: UPLC systems use sub-2 µm particle columns (e.g., Waters BEH C18) to achieve rapid separations (often under 5 minutes) with high resolution and sensitivity[13].

-

Mass Spectrometry: Electrospray ionization (ESI) is typically used to generate molecular ions. For this compound (C₁₅H₁₀O₆, M.W. 286.24 g/mol )[7], the expected protonated molecule [M+H]⁺ would be at m/z 287. Tandem MS (MS/MS) provides structural information through fragmentation patterns, enabling unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the de novo structural elucidation of a natural product. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals, confirming the isoflavone backbone and the precise positions of the four hydroxyl groups. This was a key technique used to identify the product of genistein bioconversion as 2'-HG[1][2].

Conclusion

This compound stands out as a promising isoflavonoid due to its enhanced biological activities. While its natural abundance is limited to a select few plant species, this technical guide demonstrates that robust pathways exist for its procurement. The combination of classical phytochemical isolation techniques from sources like Eriosema laurentii and modern bioconversion strategies using engineered yeast provides a dual front for obtaining this valuable compound. The detailed protocols for extraction, multi-step purification, and analytical characterization outlined herein offer a validated framework for researchers to isolate, identify, and quantify this compound, paving the way for advanced pharmacological studies and potential therapeutic applications.

References

- Park, S., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(10), 1296-1301. [Link]

- Kim, B. G., et al. (2009). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. The Korean Society for Microbiology and Biotechnology. [Link]

- Cai, Z., et al. (2022).

- National Center for Biotechnology Information. (n.d.). This compound.

- Varghese, S., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. MDPI. [Link]

- LabRulez LCMS. (n.d.). Determination of Isoflavones in Soybean by LC/MS/MS. LabRulez. [Link]

- Waters Corporation. (n.d.). Determination of Soy Isoflavones in Foods and Dietary Supplements by UPLC.

- Rostagno, M. A., et al. (2010). Analysis of soy isoflavones in foods and biological fluids: An overview. Journal of Food and Drug Analysis, 18(3). [Link]

- Ateba, S. B., et al. (2016). Chemical structures of this compound, genistein and lupinalbin A.

- The FooDB Team. (2010). Showing Compound this compound (FDB012251). FooDB. [Link]

- Akashi, T., et al. (2005). Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Plant Physiology, 137(3), 882–891. [Link]

- Ueng, Y. F., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. MDPI. [Link]

- Ueng, Y. F., et al. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein. International Journal of Molecular Sciences, 15(4), 5699–5716. [Link]

- Shimamura, M., et al. (2007). Biosynthetic pathway of leguminous isoflavonoids.

- Ueng, Y. F., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein.

- Stobiecki, M., et al. (2011). Changes in the concentrations of compounds in the leaves of control and infected white lupin (L. albus) plants: (A) this compound.

- Liu, C. J., et al. (2002). Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues. Plant Physiology, 130(2), 941–949. [Link]

- Krafczyk, N., & Glensk, M. (2017). Extraction Methods for the Isolation of Isoflavonoids from Plant Material.

- Piasecka, A., et al. (2017). Biosynthesis and role of isoflavonoids in legumes under different environmental conditions. Plant Stress. [Link]

Sources

- 1. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. funcmetabol.com [funcmetabol.com]

- 3. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein [mdpi.com]

- 11. Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. lcms.labrulez.com [lcms.labrulez.com]

Biosynthesis pathway of 2'-Hydroxygenistein in plants

An In-Depth Technical Guide to the Biosynthesis of 2'-Hydroxygenistein in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hydroxylated isoflavone, a class of plant secondary metabolites predominantly found in legumes.[1] These compounds, including the parent molecule genistein, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, such as antioxidant and anticarcinogenic activities.[2] The hydroxylation at the 2' position of the B-ring can modulate these biological properties, making this compound a valuable target for drug development.[3] Understanding its biosynthetic pathway is critical for developing metabolic engineering strategies to enhance its production in both native and heterologous systems. This guide provides a detailed technical overview of the complete biosynthetic pathway of this compound, the enzymology of the key reaction, validated experimental protocols for enzyme characterization, and insights into metabolic engineering applications.

The Biosynthetic Blueprint: From Phenylalanine to this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, diverts into the isoflavonoid-specific branch, and culminates in a final, specific hydroxylation event. The entire pathway is a testament to the modularity and evolutionary ingenuity of plant secondary metabolism.

Phase 1: The General Phenylpropanoid Pathway

This foundational pathway converts the primary amino acid L-phenylalanine into p-Coumaroyl-CoA, a central precursor for thousands of plant metabolites, including flavonoids, lignins, and stilbenes.[4]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to form cinnamic acid. This is a crucial entry point from primary to secondary metabolism.[4]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-Coumaroyl-CoA. This activated molecule is now primed for entry into various downstream pathways.[4]

Phase 2: The Isoflavonoid Core Pathway

This phase constructs the characteristic isoflavonoid skeleton from the products of the general phenylpropanoid pathway. It is largely restricted to leguminous plants.

-

Chalcone Synthase (CHS): CHS is the first committed enzyme of the flavonoid branch. It catalyzes the sequential condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).[4]

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone intermediate.[4]

-

Isoflavone Synthase (IFS): This is the pivotal enzyme that defines the isoflavonoid pathway. IFS, a specialized cytochrome P450 (CYP93C subfamily), catalyzes a unique reaction involving an oxidative 1,2-aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton.[5][6] This reaction converts naringenin into the unstable intermediate (2R, 3S)-2,5,7,4'-tetrahydroxyisoflavanone.[5]

-

2-Hydroxyisoflavanone Dehydratase (HID): The unstable 2-hydroxyisoflavanone intermediate is then dehydrated by HID, which introduces a double bond between C2 and C3 of the C-ring.[5][7] This final step in the core pathway yields the stable isoflavone genistein .[5]

Phase 3: The Terminal Hydroxylation to this compound

The final step is the regiospecific hydroxylation of genistein.

-

Isoflavone 2'-Hydroxylase (I2'H): Genistein is hydroxylated at the 2' position of its B-ring by this enzyme. I2'H is a cytochrome P450 monooxygenase belonging to the CYP81E subfamily .[8][9] The reaction requires NADPH and molecular oxygen, converting genistein into this compound.[9] This enzyme has been functionally characterized from several leguminous plants, including licorice (Glycyrrhiza echinata) where the gene CYP81E1 was identified as encoding this activity.[8]

Visualizing the Pathway

The following diagrams illustrate the biochemical reactions and the logical flow of experimental validation.

Caption: The complete biosynthetic pathway of this compound.

Data Summary: Key Enzymes

This table summarizes the critical enzymes involved in the conversion of p-Coumaroyl-CoA to this compound.

| Enzyme Name | Abbreviation | EC Number | Gene Family (Example) | Substrate(s) | Product |

| Chalcone Synthase | CHS | 2.3.1.74 | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | 5.5.1.6 | CHI | Naringenin Chalcone | (2S)-Naringenin |

| Isoflavone Synthase | IFS | 1.14.14.89 | CYP93C | (2S)-Naringenin | 2-Hydroxyisoflavanone |

| 2-Hydroxyisoflavanone Dehydratase | HID | 4.2.1.105 | Carboxylesterase-like | 2-Hydroxyisoflavanone | Genistein |

| Isoflavone 2'-Hydroxylase | I2'H | 1.14.14.90 | CYP81E (CYP81E1) | Genistein, NADPH, O₂ | This compound |

Experimental Protocols: A Self-Validating System

The functional characterization of plant cytochrome P450 enzymes like I2'H relies on heterologous expression systems. Yeast (Saccharomyces cerevisiae) is the host of choice because it is a eukaryote with an endoplasmic reticulum (ER), where P450s are naturally localized, and it possesses the necessary cytochrome P450 reductases (CPRs) that donate electrons required for catalysis.[10] This system avoids the complex background metabolism of the native plant.

Caption: Workflow for functional characterization of Isoflavone 2'-Hydroxylase.

Protocol 1: Functional Characterization of I2'H in Yeast

This protocol describes the heterologous expression of a candidate CYP81E gene and the subsequent in vitro assay using isolated microsomes.

Causality: Microsomes are isolated because they are vesicles of ER membrane, which contain the expressed P450 and the native yeast CPR, providing a concentrated and functional enzyme preparation for the assay.[8]

Methodology:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate I2'H gene (e.g., CYP81E1) from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a galactose-inducible yeast expression vector (e.g., pYES2/CT).

-

Verify the construct by sequencing.

-

-

Yeast Transformation and Culture:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Select transformants on appropriate synthetic complete dropout medium.

-

Grow a starter culture overnight in selective medium containing glucose (represses expression).

-

Inoculate a larger volume of selective medium containing galactose (induces expression) and grow for 24-48 hours at 30°C.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Wash the cell pellet with a chilled TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend cells in TEK buffer containing protease inhibitors and 0.6 M sorbitol.

-

Lyse the cells mechanically using glass beads and vigorous vortexing.

-

Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 min at 4°C.

-

The resulting pellet contains the microsomal fraction. Resuspend it in a small volume of TEK buffer with 20% glycerol and store at -80°C.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture in a microfuge tube containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

50-100 µg of microsomal protein

-

100 µM Genistein (substrate, dissolved in DMSO)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 1 mM NADPH. A control reaction without NADPH must be included.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Extraction:

-

Vortex the reaction mixture vigorously for 1 minute.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried residue in 100 µL of methanol for analysis.

-

Protocol 2: HPLC Analysis of Reaction Products

This protocol provides a robust method for separating and quantifying genistein and this compound.

Causality: Reverse-phase HPLC with a C18 column is ideal for separating moderately polar compounds like isoflavones. A gradient elution is used to ensure good resolution between the slightly more polar product (this compound) and the substrate (genistein) in a reasonable timeframe.[11][12]

Methodology:

-

Instrumentation and Column:

-

HPLC system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) for definitive identification.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or acetic acid (improves peak shape).

-

Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.

-

-

Gradient Elution Program:

-

Time (min) | % Solvent B

-

:--- | :---

-

0 | 20

-

20 | 60

-

25 | 95

-

28 | 95

-

30 | 20

-

35 | 20

-

This is a representative gradient and must be optimized for the specific column and system.

-

-

Detection:

-

Set the PDA detector to scan from 220-400 nm. Monitor at 262 nm for quantification, a common absorbance maximum for isoflavones.[12]

-

The MS detector should be operated in negative ion mode to detect the deprotonated molecules [M-H]⁻. Genistein (C₁₅H₁₀O₅): expected m/z 269.05. This compound (C₁₅H₁₀O₆): expected m/z 285.04.[1]

-

-

Quantification:

-

Prepare a standard curve using an authentic this compound standard.

-

Inject 10-20 µL of the extracted sample from Protocol 1.

-

Identify the product peak by comparing its retention time and mass spectrum to the standard.

-

Calculate the concentration of the product in the sample based on the peak area and the standard curve.

-

Metabolic Engineering and Future Outlook

The elucidation of the this compound biosynthetic pathway opens avenues for its enhanced production through metabolic engineering.[2][7] The introduction and expression of the genes for isoflavone synthase (IFS) and isoflavone 2'-hydroxylase (I2'H) into non-leguminous plants or microbial hosts like yeast have been explored.[4][5]

Key Strategies:

-

Heterologous Expression: Introducing IFS and I2'H into crops like tomato or rice, or fermentable microbes like S. cerevisiae, can create novel production platforms.[5]

-

Pathway Optimization: To maximize flux towards this compound, it may be necessary to upregulate the expression of upstream genes (e.g., PAL, CHS) while downregulating competing pathways, such as the branch leading to anthocyanins by suppressing flavanone 3-hydroxylase (F3H).[13]

-

Enzyme Engineering: The substrate specificity and catalytic efficiency of I2'H could be modified through protein engineering to create novel hydroxylated isoflavonoids with potentially enhanced therapeutic properties.

The ability to manipulate this pathway provides powerful tools for drug discovery and the development of functional foods, underscoring the critical synergy between fundamental plant biochemistry and applied biotechnology.

References

- Franke, A. A., Custer, L. J., Cerna, C. M., & Narala, K. K. (1998). HPLC Analysis of Isoflavonoids and Other Phenolic Agents From Foods and From Human Fluids. Proceedings of the Society for Experimental Biology and Medicine, 217(3), 263–273. [Link]

- Liu, C. J., Huh, J. H., & Dixon, R. A. (2003). Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa. Plant Physiology, 131(3), 1193–1203. [Link]

- Chen, B. H., & Chen, Y. C. (2004). A Fast HPLC Method for Analysis of Isoflavones in Soybean. Journal of Liquid Chromatography & Related Technologies, 27(2), 315-324. [Link]

- Yu, O., Shi, J., Hession, A. O., Maxwell, C. A., McGonigle, B., & Odell, J. T. (2003). Metabolic engineering to increase isoflavone biosynthesis in soybean seed. Phytochemistry, 63(7), 753–763. [Link]

- Rostagno, M. A., Villares, A., Guillamón, E., García-Lafuente, A., & Martínez, J. A. (2009). An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Heterogeneous Systems. Journal of Agricultural and Food Chemistry, 57(13), 5691–5697. [Link]

- Franke, A. A., & Custer, L. J. (1998). HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids. Experimental Biology and Medicine, 217(3), 263-273. [Link]

- Subramanian, S., Kovinich, N., & Yu, O. (2010). Metabolic Engineering of Isoflavones and Phenylpropanoids in Soybean and Other Legumes. In Soybean-Molecular Aspects of Breeding. InTech. [Link]

- Chen, B. H. (2014). Analysis of soy isoflavones in foods and biological fluids: An overview. Food Science and Human Wellness, 3(1), 1-12. [Link]

- Yu, O., & McGonigle, B. (2005). Metabolic engineering of isoflavonoid biosynthesis. Advances in Agronomy, 86, 147-190. [Link]

- Wang, X. (2024). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers in Plant Science, 15, 1380182. [Link]

- Akashi, T., Aoki, T., & Ayabe, S. (1998). CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase.

- Kim, D. H., et al. (2015). Enzymatic Characterization and Comparison of Two Steroid Hydroxylases CYP154C3-1 and CYP154C3-2 from Streptomyces Species. Journal of Microbiology and Biotechnology, 25(9), 1518-1526. [Link]

- Wikipedia contributors. (2023). Isoflavone 2'-hydroxylase. In Wikipedia, The Free Encyclopedia. [Link]

- Van der Gryp, P. (2013). Heterologous expression of cytochrome P450 monooxygenases in different ascomycetous yeasts. Stellenbosch University. [Link]

- Yao, Y., et al. (2024). Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae. Bioresources and Bioprocessing, 11(1), 22. [Link]

- Kim, D. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1476-1481. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5282074, this compound. [Link]

Sources

- 1. Catalytic mechanism and substrate specificity of HIF prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic and metabolic engineering of isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 8. CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoflavone 2'-hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Metabolic engineering to increase isoflavone biosynthesis in soybean seed - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Hydroxygenistein: A Mechanistic Exploration of its In Vitro Activities

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical exploration of the in vitro mechanisms of action for 2'-Hydroxygenistein (2'-HG), a hydroxylated isoflavone derived from genistein. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind its biological activities and the experimental designs used to validate them.

Part 1: Foundational Profile of this compound

This compound is a polycyclic isoflavone, a class of naturally occurring phytoestrogens found in legumes and fermented soy products.[1][2][3] Structurally, it is a derivative of the well-studied isoflavone genistein, featuring an additional hydroxyl group at the 2' position of the B-ring.[4] This seemingly minor structural modification significantly enhances its biological profile compared to its parent compound. Initial studies have established that 2'-HG possesses superior antioxidant, antiproliferative, and anti-inflammatory properties, making it a compound of significant interest for therapeutic development.[5][6]

Part 2: Core In Vitro Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to modulate key cellular signaling pathways that govern oxidative stress, inflammation, and cell survival.

Antioxidant and Cytoprotective Effects via Nrf2/HO-1 Pathway Activation

A primary mechanism underpinning 2'-HG's cytoprotective effects is its potent antioxidant activity, which surpasses that of genistein.[5][7] This activity is twofold: direct scavenging of free radicals and, more significantly, the activation of the cell's endogenous antioxidant defense system.

Causality of Action: Oxidative stress, a condition of excess reactive oxygen species (ROS), damages cellular components and drives the pathology of numerous diseases. 2'-HG mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon stimulation by an antioxidant agent like 2'-HG, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase (GCLC), Superoxide Dismutase (SOD), and Catalase (CAT).[8][10] This response fortifies the cell against oxidative insults. The superior antioxidant capacity of hydroxylated genistein derivatives is often attributed to the ortho-dihydroxy structure, which enhances free radical scavenging.[9]

Signaling Pathway: Nrf2 Activation

Caption: Inhibition of the NF-κB pathway by this compound.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Target | Cell Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| β-glucuronidase release | Rat Neutrophils | 5.9 ± 1.4 | [6] |

| Lysozyme release | Rat Neutrophils | 9.7 ± 3.5 | [6]|

Antiproliferative and Pro-Apoptotic Effects in Cancer Cells

2'-HG exhibits greater antiproliferative effects against cancer cells, such as the MCF-7 breast cancer line, than its parent compound. [5][7]This activity is achieved by modulating signaling pathways critical for cell survival and proliferation—namely the PI3K/Akt and MAPK/ERK pathways—and by actively inducing programmed cell death (apoptosis).

Causality of Action:

-

Inhibition of Survival Signals: The PI3K/Akt and MAPK/ERK pathways are central to promoting cell growth, proliferation, and survival. [11][12]Overactivation of these pathways is a hallmark of many cancers. Genistein and its derivatives have been shown to inhibit the phosphorylation (and thus activation) of key components like Akt and ERK. [13][14][15]By shutting down these pro-survival signals, 2'-HG makes cancer cells more susceptible to apoptosis.

-

Caption: Standard workflow for in vitro mechanistic studies.

Protocol 3.1: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To quantify the inhibitory effect of 2'-HG on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Causality: Adherence ensures cells are in a healthy state and receptive to treatment.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of 2'-HG (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). Incubate for 2 hours. Causality: Pre-treatment allows the compound to enter the cells and engage its targets before the inflammatory stimulus is applied.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours. Causality: LPS is a potent activator of the TLR4 receptor, robustly initiating the NF-κB inflammatory cascade.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve. Causality: This colorimetric assay reliably measures nitrite, a stable breakdown product of NO, which is produced by iNOS during inflammation. 6[16]. Cytokine Measurement (ELISA):

-

Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the collected supernatants, following the manufacturer's instructions. Causality: ELISA provides highly specific and sensitive quantification of secreted cytokine proteins, a direct output of NF-κB activation. 7[17]. Cell Viability (MTT Assay):

-

After removing the supernatant, add MTT reagent to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Causality: This control is critical to ensure that the observed reduction in inflammatory mediators is due to specific inhibition and not simply cell death.

-

Protocol 3.2: Evaluation of Apoptosis Induction in Cancer Cells

Objective: To determine if 2'-HG induces apoptosis in a cancer cell line (e.g., MCF-7 or MDA-MB-231) and to probe the underlying protein-level changes.

Methodology:

-

Cell Seeding and Treatment: Plate cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and allow adherence. Treat with varying concentrations of 2'-HG for 24 or 48 hours.

-

Apoptosis Quantification (Annexin V/PI Flow Cytometry):

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) solution. Incubate for 15 minutes in the dark.

-

Analyze immediately by flow cytometry. Causality: This dual-staining method precisely differentiates cell populations. Annexin V binds to phosphatidylserine on early apoptotic cells, while PI only enters late apoptotic/necrotic cells with compromised membranes. 3[18]. Protein Expression Analysis (Western Blot):

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies overnight at 4°C. Key targets include:

-

Survival Pathways: p-Akt, Akt, p-ERK, ERK.

-

Apoptosis Regulation: Bcl-2, Bax.

-

Execution Marker: Cleaved Caspase-3, Pro-Caspase-3.

-

Loading Control: β-actin or GAPDH.

-

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. Causality: Western blotting provides semi-quantitative data on the state of key regulatory proteins. A decrease in p-Akt/p-ERK, an increase in the Bax/Bcl-2 ratio, and the appearance of cleaved Caspase-3 create a self-validating chain of evidence for the induction of apoptosis.

-

This compound is a promising bioactive isoflavone whose hydroxylated structure confers enhanced antioxidant, anti-inflammatory, and antiproliferative activities compared to genistein. In vitro evidence strongly suggests its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including the activation of the cytoprotective Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB and pro-survival PI3K/Akt and MAPK cascades.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular binding partners of 2'-HG to understand the upstream initiation of its effects.

-

Broader Cell Line Screening: Evaluating its efficacy and mechanisms across a wider range of cancer and normal cell types.

-

Synergistic Studies: Investigating its potential to enhance the efficacy of conventional chemotherapeutic or anti-inflammatory drugs.

-

Translational Validation: Progressing from in vitro models to more complex in vivo systems to validate these mechanisms in a physiological context.

This guide provides a robust framework for the continued investigation of this compound, a compound with considerable potential for therapeutic applications.

References

- Cho, E., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology. [Link]

- Ko, K. C., et al. (2009). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. Journal of Microbiology and Biotechnology. [Link]

- Chen, W. F., et al. (2013). Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells. Molecular Nutrition & Food Research. [Link]

- Spandidos Publications. (2021). Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study.

- Gao, Y., et al. (2024). 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells.

- Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0034014). HMDB. [Link]

- FooDB. (2020). Showing Compound this compound (FDB012251). FooDB. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Si, H., et al. (2013). [The action of PI3K/AKT during genistein promoting the activity of eNOS]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. [Link]

- Gao, Y., et al. (2024). 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation.

- Alam, M. N., et al. (2014). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal. [Link]

- Piliarik, M., et al. (2022). High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

- Farsiabi, R., et al. (2024). The Effects of Genistein on Peroxiredoxin-4 and Oxidative Stress in Lung Cancer Cell Line A549. Journal of Babol University of Medical Sciences. [Link]

- Moore, J., et al. (2004). Genistein induces apoptosis in T lymphoma cells via mitochondrial damage. Nutrition and Cancer. [Link]

- Shao, J., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 8-Hydroxygenistein. Journal of Analytical Methods in Chemistry. [Link]

- Chan, Y. T., et al. (2018). Genistein: A Review on its Anti-Inflammatory Properties. Frontiers in Pharmacology. [Link]

- Wang, Y., et al. (2021). [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. [Link]

- Occhiuto, C., et al. (2024). Effect of plant extracts on H2O2-induced inflammatory gene expression in macrophages. International Journal of Molecular Medicine. [Link]

- Chen, Y. C., & Ueng, Y. F. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein. International Journal of Molecular Sciences. [Link]

- Zhou, Y., et al. (2022). Critical Review on Molecular Mechanisms for Genistein’s Beneficial Effects on Health Through Oxidative Stress Reduction. Frontiers in Endocrinology. [Link]

- Wang, Y., et al. (2021).

- Yeo, H., et al. (2011). In vitro evaluation of antioxidant and anti-inflammatory properties of genistein-modified hemodialysis membranes.

- Kim, H., et al. (2024). MAPK and PI3K/Akt Signalling Pathways Potentially Modulate the Enhancing Effect of Black Tea Extracts on Endo180 Expression and Collagen Internalisation. Journal of Food Biochemistry. [Link]

- ResearchGate. (n.d.). Cellular Functions and Pathways Significantly Modulated by Genistein 2 μM.

- Kim, H. Y., et al. (2008). Anti-oxidative and Anti-inflammatory Effects of Genistein in BALB/c Mice Injected with LPS. Korean Journal for Food Science of Animal Resources. [Link]

- Wang, Y., et al. (2021).

- Brown, A. J., et al. (2017).

- Jeyasri, R., et al. (2024). Evaluating in-vitro antioxidant and in-silico anti-inflammatory potential of Diosgenin.

- Shomu's Biology. (2015).

- Li, Y., et al. (2021). Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway.

- Gao, Y., et al. (2024). 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells.

- Li, Z., et al. (2008).

- Li, Q., et al. (2019). Genistein Protects H9c2 Cardiomyocytes against Chemical Hypoxia-Induced Injury via Inhibition of Apoptosis. Cellular Physiology and Biochemistry. [Link]

- Zhang, Y., et al. (1999).